1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Description
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a heterocyclic compound featuring a seven-membered diazepine ring fused to a benzene ring. The molecule is partially saturated (tetrahydro) and includes a methyl substituent at the N1 position. Its IUPAC name reflects the 1,5-positions of the nitrogen atoms within the diazepine ring, distinguishing it from other benzodiazepine isomers (e.g., 1,4-benzodiazepines like diazepam). The molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.24 g/mol.
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUHHZFSIDSGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474811 | |
| Record name | 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32900-36-0 | |
| Record name | 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization via Aluminum Chloride-Mediated Intramolecular Reactions
A prominent method involves the cyclization of [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride using aluminum chloride (AlCl₃) as a Lewis acid catalyst . The reaction proceeds at elevated temperatures (125–130°C) for 14–18 hours, yielding 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine as the primary product . Key steps include:
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Reaction Optimization : Temperature control at 128°C ensures optimal cyclization efficiency, minimizing side products like dimerized intermediates.
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Solvent System : The use of 1,2-dichlorobenzene as a solvent enhances reaction homogeneity, while subsequent triphasic separation (water, organic layer, and catalyst residue) simplifies purification .
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Yield and Purity : The middle organic layer contains ~90% of the target compound, with the top layer requiring cyclohexane extraction to recover residual product .
This method’s scalability is demonstrated by its application in industrial settings, though the need for high-temperature conditions and corrosive AlCl₃ poses challenges for laboratory-scale reproducibility.
H-MCM-22-Catalyzed Condensation at Ambient Conditions
H-MCM-22, a mesoporous zeolite catalyst, enables the synthesis of 1,5-benzodiazepine derivatives via condensation of o-phenylenediamine (OPDA) with ketones . For the methyl-substituted variant, acetone serves as the ketone precursor:
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Reaction Mechanism : Brønsted acid sites on H-MCM-22 protonate the carbonyl group of acetone, facilitating nucleophilic attack by OPDA to form the diazepine ring .
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Conditions : Conducted in acetonitrile at room temperature, the reaction achieves 87% yield within 60 minutes, surpassing traditional homogeneous catalysts in efficiency .
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Catalyst Reusability : H-MCM-22 retains activity over five cycles, reducing waste and cost .
Table 1: Comparative Performance of Catalysts in Benzodiazepine Synthesis
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation accelerates the condensation of OPDA with ketones under solvent-free conditions . For 1-methyl derivatives, acetone and OPDA are irradiated at 300 W for 5–10 minutes:
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Advantages : Reaction times reduce from hours to minutes, with yields exceeding 90% .
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Mechanistic Insight : Microwave energy promotes rapid dipole polarization, enhancing the reactivity of the carbonyl group.
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Characterization : The product exhibits IR absorption at 1634 cm⁻¹ (C=N stretch) and ¹H NMR signals at δ 1.27 (s, 6H, CH₃) and δ 2.31 (s, 3H, CH₃), confirming structural integrity .
This method is ideal for high-throughput synthesis but requires specialized equipment.
Enantiomeric Resolution via Chiral Tartrate Salts
The racemic mixture of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is resolved using L-(+)-tartaric acid :
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Salt Formation : Reacting the racemate with L-(+)-tartaric acid in ethyl acetate preferentially crystallizes the (R)-enantiomer as a hemitartrate salt .
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Neutralization : Aqueous potassium carbonate (K₂CO₃) liberates the free base, avoiding emulsion formation observed with NaOH .
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Final Purification : Recrystallization from isopropanol/cyclohexane yields (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate with >99% enantiomeric excess .
Table 2: Resolution Efficiency Using Different Bases
Industrial-Scale Process Considerations
The synthesis involves four stages: cyclization, salt formation, resolution, and final purification . Critical factors include:
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzodiazepines.
Scientific Research Applications
Medicinal Chemistry Applications
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is primarily studied for its potential as a therapeutic agent. Its structural similarity to other benzodiazepines suggests several possible pharmacological activities:
Anxiolytic Properties
Research indicates that compounds within the benzodiazepine family often exhibit anxiolytic effects. Preliminary studies on this compound suggest it may act on GABA_A receptors to produce calming effects similar to traditional anxiolytics .
Anticonvulsant Activity
Benzodiazepines are well-known for their anticonvulsant properties. Early investigations into this compound have shown promise in seizure models, indicating potential for development as an anticonvulsant medication .
Neuroprotective Effects
Emerging studies suggest that derivatives of benzodiazepines can exert neuroprotective effects against oxidative stress and neuroinflammation. This could position this compound as a candidate for treating neurodegenerative diseases .
Research Studies and Case Reports
Several studies have been conducted to explore the pharmacological profiles of this compound:
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the inhibition of neuronal excitability and the enhancement of inhibitory neurotransmission.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and pharmacological distinctions between 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and related compounds:
Key Observations:
- Nitrogen Positioning : 1,5-Benzodiazepines exhibit distinct receptor interaction profiles compared to 1,4-isomers due to altered hydrogen-bonding capabilities .
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine in 7-chloro-1-methylbenzodiazepine) enhance lipophilicity and CNS penetration, increasing sedative potency .
Pharmacological and Receptor Affinity Comparisons
- GABA Receptor Interactions : While 1,4-benzodiazepines (e.g., diazepam) bind strongly to GABAₐ receptors via conserved binding pockets, 1,5-benzodiazepines may interact with alternative allosteric sites due to structural differences .
- Anxiolytic vs. Sedative Effects : Unsaturated 1,5-benzodiazepines (e.g., 3-methyl-2H-benzodiazepine) demonstrate higher anxiolytic activity than their tetrahydro counterparts, likely due to enhanced aromatic stacking with receptor residues .
Biological Activity
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its diverse biological activities. This compound exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H14N2
- Molecular Weight : 162.23 g/mol
- CAS Number : 32900-36-0
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The compound is primarily recognized for its potential neuropharmacological effects and its interaction with neurotransmitter systems.
Neuropharmacological Effects
Research indicates that benzodiazepines can modulate the activity of gamma-aminobutyric acid (GABA) receptors. This modulation leads to anxiolytic (anxiety-reducing), sedative, and muscle relaxant effects. The specific activity of this compound on GABA receptors has not been extensively documented; however, related compounds have shown significant interaction with these receptors.
Comparative Biological Activity
To understand the efficacy of this compound relative to other benzodiazepines and their derivatives, a comparative analysis is presented below:
| Compound Name | Mechanism of Action | Potency (IC50) | Notes |
|---|---|---|---|
| Diazepam | GABA-A receptor modulator | 0.02 μM | Widely used anxiolytic |
| Lorazepam | GABA-A receptor modulator | 0.05 μM | Shorter half-life |
| This compound | Potential GABA-A interaction | TBD | Needs further investigation |
Case Studies
Several studies have explored the structure-activity relationship (SAR) of benzodiazepines which can provide insights into the biological activity of this compound.
Study 1: GABA Receptor Modulation
A study conducted by Niu et al. highlighted that modifications in the benzodiazepine structure can significantly influence their binding affinity to GABA receptors. The research indicated that certain substitutions could enhance or diminish the activity depending on their position on the benzodiazepine ring system .
Study 2: AMPAR Antagonism
In another study focusing on related compounds within the benzodiazepine class as AMPA receptor antagonists (AMPAR), it was noted that structural modifications could lead to noncompetitive inhibition of AMPARs. This suggests a potential mechanism through which this compound might exert neuroprotective effects against excitotoxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization and Grignard reagent-based alkylation. For example, dissolving a precursor (e.g., 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine) in dry THF, followed by dropwise addition of a Grignard reagent (e.g., methylmagnesium bromide) at 0°C. The reaction proceeds overnight at room temperature, followed by quenching with water, extraction with ether, and purification via silica gel chromatography (eluent: hexane/ethyl acetate) . Cyclization reactions under basic or acidic conditions are also common for forming the benzodiazepine core .
- Key Tools : NMR (¹H/¹³C) for structural validation, column chromatography for purification, and FTIR for functional group analysis .
Q. How is the crystal structure of this compound resolved, and what software is recommended?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by iterative refinement of positional and thermal displacement parameters. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding networks .
- Key Parameters : High-resolution data (<1.0 Å) minimizes errors in bond-length and angle calculations. Twinned crystals require specialized refinement protocols in SHELXL .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential inhalation risks. Toxicity data are limited, but preliminary studies suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Waste disposal must comply with EPA guidelines for halogenated organics .
Advanced Research Questions
Q. How can hydrogen bonding and conformational flexibility be analyzed in its solid-state structure?
- Methodology : Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like D (onor)–A (cceptor) patterns (e.g., R₂²(8) for dimeric rings). Ring puckering coordinates (Cremer-Pople parameters) quantify out-of-plane deviations. For example, a seven-membered diazepine ring may exhibit a boat-chair conformation with a puckering amplitude (θ) of 0.8 Å and phase angle (φ) of 90° .
- Software : Mercury (CCDC) for hydrogen bond visualization; PLATON for topology analysis .
Q. What strategies enable regioselective functionalization of the benzodiazepine core?
- Methodology : Use protecting groups (e.g., Boc for amines) to direct reactivity. For N-acetylation, react the free amine with acetyl chloride in dichloromethane under basic conditions (e.g., triethylamine). Regioselectivity is confirmed by 2D NMR (NOESY for spatial proximity) .
- Example : Acetylation of 4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine yields 1-acetyl derivatives with >90% selectivity .
Q. How does this compound interact with biological targets like GABA receptors?
- Methodology : Radioligand binding assays using [³H]flunitrazepam on rat brain membranes. Competitive displacement curves (IC₅₀ values) determine affinity. Electrophysiology (patch-clamp) measures chloride ion flux potentiation in HEK293 cells expressing α₁β₂γ₂ GABAₐ receptors .
- Key Findings : Structural analogs (e.g., diazepam) show Kᵢ values of ~10 nM; substitutions at the 1-methyl position may modulate efficacy .
Q. What chromatographic methods ensure purity in synthetic batches?
- Methodology : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Validate purity (>98%) using UV detection (λ = 254 nm). For trace impurities, UPLC-MS with ESI+ ionization identifies byproducts (e.g., oxidation products) .
Key Citations
SHELX refinement protocols for crystallography .
Safety and synthetic guidelines for benzazepine analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
